molecular formula C26H26ClNO6S B11157733 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-methioninate

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-methioninate

Cat. No.: B11157733
M. Wt: 516.0 g/mol
InChI Key: WFUZKIBTWSTNOV-NRFANRHFSA-N
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Description

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-methioninate is a complex organic compound that belongs to the class of benzo[c]chromenes. This compound is characterized by its unique structure, which includes a chloro-substituted benzo[c]chromene core and a methionine derivative. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-methioninate typically involves multiple steps:

    Formation of the Benzo[c]chromene Core: The initial step involves the cyclization of appropriate precursors to form the benzo[c]chromene core. This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization under acidic conditions.

    Introduction of the Methionine Derivative: The final step involves the coupling of the benzo[c]chromene core with the N-[(benzyloxy)carbonyl]-L-methionine. This can be achieved through peptide coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-methioninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[c]chromenes.

Scientific Research Applications

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-methioninate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-methioninate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with DNA: Intercalating into DNA and affecting gene expression.

    Modulation of Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-acetyl-L-methioninate
  • 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-benzyl-L-methioninate

Uniqueness

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-methioninate is unique due to its specific combination of a chloro-substituted benzo[c]chromene core and a benzyloxycarbonyl-protected methionine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H26ClNO6S

Molecular Weight

516.0 g/mol

IUPAC Name

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C26H26ClNO6S/c1-35-12-11-21(28-26(31)32-15-16-7-3-2-4-8-16)25(30)34-23-14-22-19(13-20(23)27)17-9-5-6-10-18(17)24(29)33-22/h2-4,7-8,13-14,21H,5-6,9-12,15H2,1H3,(H,28,31)/t21-/m0/s1

InChI Key

WFUZKIBTWSTNOV-NRFANRHFSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CSCCC(C(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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